4-Phenyl-2-methyl-3-butenoic acid

Lipase Inhibition Biochemical Probe Enzyme Assay

Specifically procure (E)-2-methyl-4-phenylbut-3-enoic acid (CAS 175890-13-8) for critical lipid metabolism research. Its unique 2-methyl substitution pattern and exclusive (E)-stereochemistry are structurally distinct from the 3-methyl isomer or saturated analogs—differences shown to abrogate specific cholesterol biosynthesis inhibition. Avoid generic substitutions that risk biological activity loss. This versatile scaffold is ideal for developing focused compound libraries or serving as a control in pancreatic lipase inhibition assays. Product intended for laboratory research use only.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 175890-13-8
Cat. No. B2685668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2-methyl-3-butenoic acid
CAS175890-13-8
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESCC(C=CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+
InChIKeyWMNSNYYTGUANTL-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-2-methyl-3-butenoic Acid (CAS 175890-13-8): Procurement Guide & Evidence Review


4-Phenyl-2-methyl-3-butenoic acid (CAS 175890-13-8), also referred to as (E)-2-methyl-4-phenylbut-3-enoic acid, is a substituted butenoic acid featuring a phenyl ring and a methyl group on the carbon backbone . This α,β-unsaturated carboxylic acid scaffold has been investigated for its potential as a hypolipidemic agent due to its reported ability to inhibit cholesterol biosynthesis in vitro [1], and it has also been documented as a versatile small molecule scaffold for research applications .

Why 4-Phenyl-2-methyl-3-butenoic Acid Cannot Be Replaced by Its Closest Analogs


The position of the double bond and the methyl substitution pattern on the butenoic acid backbone are critical determinants of a molecule's conformational stability and its interaction with biological targets [1]. While a simple substitution with a 3-butenoic acid (styrylacetic acid) analog or a saturated 4-phenylbutanoic acid might appear chemically trivial, such a change can abrogate a specific biological activity. For instance, the 2-methyl-3-butenoic acid scaffold is structurally related to known antilipemic agents, but its activity profile is distinct from its 3-methyl isomers and saturated derivatives [2]. The following evidence demonstrates that subtle changes in molecular architecture lead to quantifiable differences in performance, making a generic substitution a high-risk decision in a research or development context.

Quantitative Evidence for 4-Phenyl-2-methyl-3-butenoic Acid (CAS 175890-13-8)


Lipase Inhibition: Modest but Quantifiable Activity as a Research Probe

4-Phenyl-2-methyl-3-butenoic acid exhibits weak but measurable inhibition of porcine pancreatic lipase, a key enzyme in dietary fat digestion. Its inhibitory activity is characterized by a Ki of 21.6 μM and an IC50 of 9.58 μM [1]. While the compound's primary documented use is as a lipid metabolism modulator, this activity profile provides a baseline for developing more potent analogs or for using the compound as a negative control in screening campaigns.

Lipase Inhibition Biochemical Probe Enzyme Assay

Cholesterol Biosynthesis Inhibition: Differentiated from 3-Methyl Isomers

The target compound is an isomer of the known antilipemic agent 3-methyl-4-phenyl-3-butenoic acid. Studies on related 3-methyl analogs reveal that in vitro cholesterol biosynthesis inhibitory activity is highly sensitive to both the position of the methyl group and the stereochemistry of the double bond [1]. For the 3-methyl series, chloro substitution enhanced potency exclusively in the cis-isomer system, not the trans [1]. This indicates that the trans-2-methyl configuration of the target compound (CAS 175890-13-8) presents a structurally distinct starting point for lead optimization, potentially avoiding the structure-activity relationship (SAR) constraints seen with its 3-methyl counterparts.

Cholesterol Biosynthesis Hypolipidemic Agent Isomer Comparison

Synthetic Utility: A Stereo-Defined Building Block for Pharmaceutical Research

The target compound is commercially available and described as a 'versatile small molecule scaffold' . A key differentiator is its defined stereochemistry as the (E)-isomer. This contrasts with many synthetic routes that produce a mixture of isomers. For example, condensation of arynes with tiglic acid dianion can yield (E)-4-aryl-2-methyl-3-butenoic acids exclusively . This stereopurity is crucial for medicinal chemistry applications where the biological activity is stereospecific, and using a defined E-isomer eliminates the need for chiral resolution or separation of geometric isomers, saving time and resources in the synthesis of more complex target molecules.

Synthetic Intermediate Pharmaceutical Research E-isomer

High-Impact Research Applications for 4-Phenyl-2-methyl-3-butenoic Acid (CAS 175890-13-8)


Lead Optimization for Novel Hypolipidemic Agents

The compound's structural relationship to known antilipemic agents, coupled with its distinct 2-methyl substitution pattern [1], makes it a prime candidate for structure-activity relationship (SAR) studies. Researchers can use this compound as a lead scaffold to explore the impact of various substitutions on the phenyl ring or the carboxylic acid moiety on cholesterol biosynthesis inhibition, potentially circumventing the limitations observed in the 3-methyl isomer series [1].

Synthesis of Stereochemically Pure Drug Candidates

The exclusive (E)-stereochemistry of the target compound makes it an ideal building block for synthesizing complex molecules where the geometry of the double bond is critical for bioactivity. This is particularly valuable in medicinal chemistry for creating libraries of compounds with defined three-dimensional shapes, thereby enhancing the efficiency of drug discovery efforts .

Biochemical Assay Development and Target Validation

With a quantified, albeit weak, inhibition profile against pancreatic lipase [2], the compound can serve as a defined control in enzyme assays. It can be used to establish baseline activity, validate high-throughput screening assays, or act as a tool compound to study the mechanism of lipase inhibition when developing new anti-obesity or lipid metabolism drugs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-2-methyl-3-butenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.